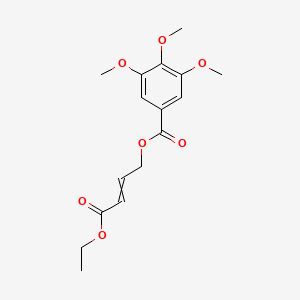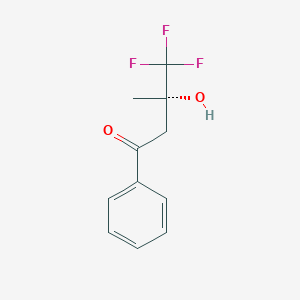
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one typically involves the use of carbonyl compounds and fluorinating agents. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the formation of the desired stereoisomer. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Scientific Research Applications
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-1-one: Lacks the phenyl group, resulting in different chemical properties.
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-2-one: Variation in the position of the carbonyl group affects reactivity.
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylpentan-1-one: Longer carbon chain alters physical and chemical properties.
Uniqueness
(3S)-4,4,4-Trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one is unique due to the combination of its trifluoromethyl, hydroxy, and phenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
925236-80-2 |
|---|---|
Molecular Formula |
C11H11F3O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
(3S)-4,4,4-trifluoro-3-hydroxy-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H11F3O2/c1-10(16,11(12,13)14)7-9(15)8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m0/s1 |
InChI Key |
WZUXGBNWMXWODO-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CC(=O)C1=CC=CC=C1)(C(F)(F)F)O |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



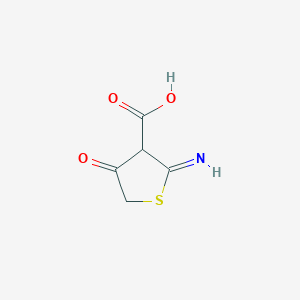
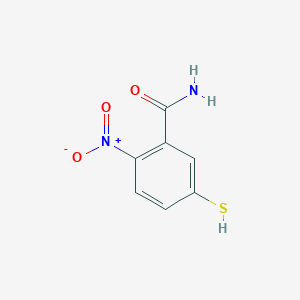
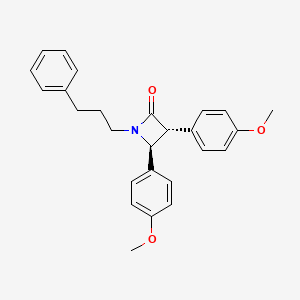
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
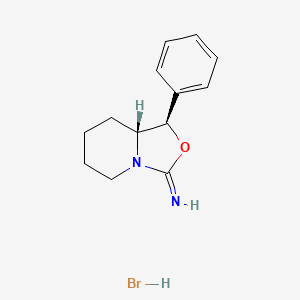

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
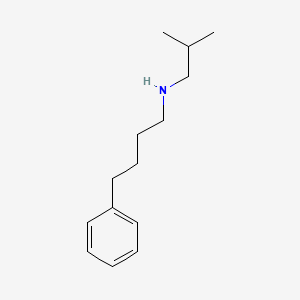
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
